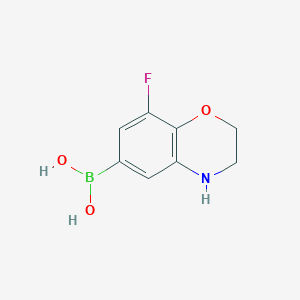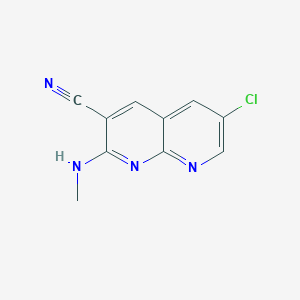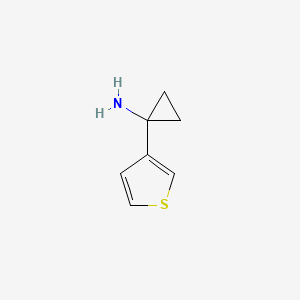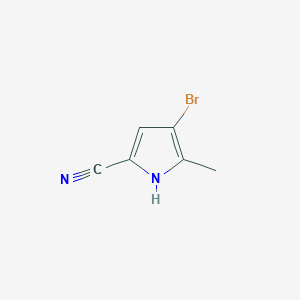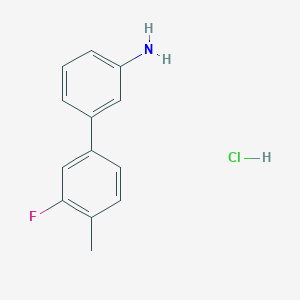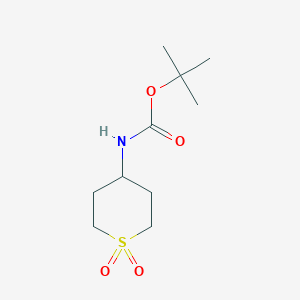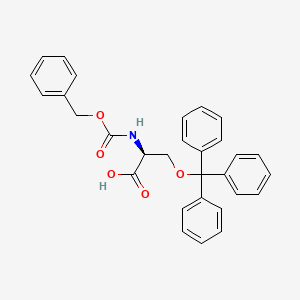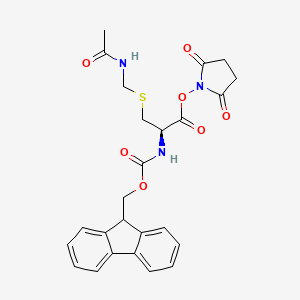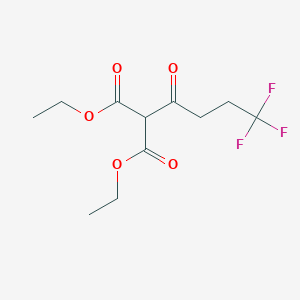
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Vue d'ensemble
Description
“1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is a chemical compound with the molecular formula C11H15F3O5 . It has a molecular weight of 284.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is represented by the formula C11H15F3O5 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms .Applications De Recherche Scientifique
Thermophysical Properties
The compound has been critically evaluated for its thermophysical properties, which are essential for understanding its behavior in various states and conditions . These properties include:
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorinated structure makes it a candidate for drug design and development . Its applications include:
Materials Science
The unique chemical structure of 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate offers possibilities in materials science , such as:
Environmental Science
This compound’s potential environmental applications are tied to its physicochemical properties . It could be used for:
Analytical Chemistry
In analytical chemistry, 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate can be utilized in various ways , including:
Organic Synthesis
The compound finds its use in organic synthesis due to its reactive ester groups . Applications include:
Pharmacology
Pharmacological research might explore the compound for :
Biochemistry
In biochemistry, the compound’s applications are linked to its interaction with biological systems . It could be used for:
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIJZNNFFCFTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

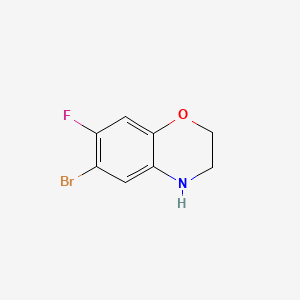
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)
